
(4-Bromo-2-isopropylanilino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-isopropylanilino)acetic acid is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of acetic acid, where the hydrogen atom of the amino group is substituted by a 4-bromo-2-isopropylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-isopropylanilino)acetic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromo-2-isopropylaniline, can be synthesized through the nitration of 4-bromo-2-isopropylbenzene followed by reduction.
Acylation: The 4-bromo-2-isopropylaniline is then acylated with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-isopropylanilino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Carboxylic acids.
Reduction: Compounds with different functional groups replacing the bromo group.
Substitution: Various substituted anilinoacetic acids.
Scientific Research Applications
(4-Bromo-2-isopropylanilino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-isopropylanilino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-isopropylbenzoic acid
- 4-Bromo-2-chloroanilinoacetic acid
- 4-Bromo-2-(5-isoxazolyl)phenoxyacetic acid
Uniqueness
(4-Bromo-2-isopropylanilino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromo group and an isopropyl group on the aniline ring makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
618442-02-7 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-(4-bromo-2-propan-2-ylanilino)acetic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)9-5-8(12)3-4-10(9)13-6-11(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15) |
InChI Key |
CLLLMXROYIJRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


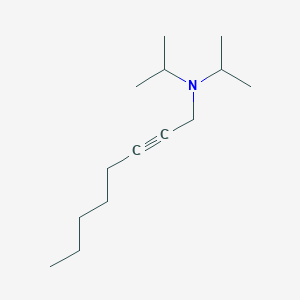
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12007600.png)
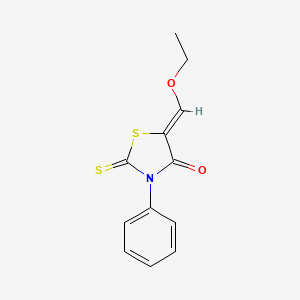
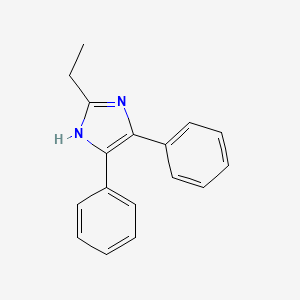
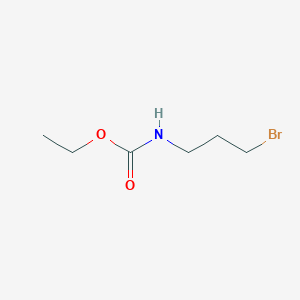
![[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007619.png)
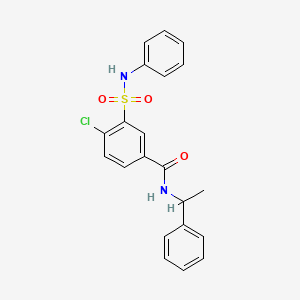
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12007638.png)
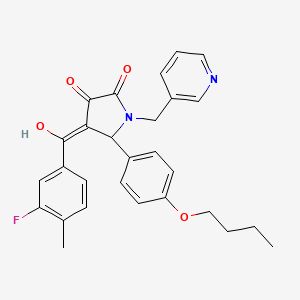
![2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone](/img/structure/B12007646.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12007653.png)
![4-Hydroxy-3,5-dimethyl-5-[(1E)-2-methyl-1,3-butadienyl]-2(5H)-thiophenone](/img/structure/B12007656.png)
![3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B12007663.png)
![Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12007665.png)
